molecular formula C24H28BrN3O5 B15154743 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B15154743
M. Wt: 518.4 g/mol
InChI Key: ZSHWWGPGTGEFPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate is a complex organic compound that features a combination of various functional groups, including an ester, an amide, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with the Benzoate Moiety: The acetylated piperazine is then coupled with ethyl 4-amino-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aromatic ring.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-chloro-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate
  • Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-fluoro-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro or fluoro analogs. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

Molecular Formula

C24H28BrN3O5

Molecular Weight

518.4 g/mol

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)-3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C24H28BrN3O5/c1-5-33-24(31)17-6-7-21(28-10-8-27(9-11-28)16(3)29)20(13-17)26-23(30)19-14-18(25)12-15(2)22(19)32-4/h6-7,12-14H,5,8-11H2,1-4H3,(H,26,30)

InChI Key

ZSHWWGPGTGEFPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=C(C(=CC(=C3)Br)C)OC

Origin of Product

United States

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